3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid (CAS: 2060059-95-0) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protective group, a 2-nitrophenyl substituent, and two methyl groups at the β-carbon. Its molecular formula is C₁₉H₂₀N₂O₆, with a molecular weight of 372.37 g/mol . The Cbz group enhances stability during peptide synthesis, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Propriétés
Formule moléculaire |
C19H20N2O6 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)21(25)26)20-18(24)27-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
Clé InChI |
MEOOTBIGYRHFOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Starting Materials and Key Intermediates
- (2R, 3S)-2-Benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid derivatives serve as structural analogues and synthetic precursors in related syntheses of protected amino acids with aromatic substituents.
- The nitrophenyl substituent is typically introduced via aromatic substitution or by using a nitro-substituted benzaldehyde or benzyl halide derivative in early synthetic steps.
Stepwise Synthetic Procedure
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid to form a suitable ester intermediate | Alcohol (C1-C4 alkyl), mineral acid catalyst (e.g., sulfuric acid), 40-55°C | Esterification facilitates subsequent transformations and purification |
| 2 | Selective benzylation of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) or equivalent | Organic solvent (e.g., dimethylformamide, tetrahydrofuran), sodium hydride or base, 0-35°C | Sodium hydride deprotonates the amino group for nucleophilic substitution |
| 3 | De-esterification (hydrolysis) of the ester to regenerate the free acid | Aqueous base (LiOH, NaOH, KOH), organic co-solvent (alcohol or ketone), 0-35°C | Mild conditions prevent reduction of the nitro group |
| 4 | Purification and isolation of the final compound | Solvent extraction (e.g., dichloromethane), vacuum solvent removal below boiling point | Ensures high purity and yield |
Representative Reaction Scheme (Conceptual)
- Starting from 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
- Esterify to methyl or ethyl ester
- Protect amino group by benzylation with benzyloxycarbonyl chloride under basic conditions
- Hydrolyze ester back to acid
- Purify and isolate 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
Reagents and Conditions Analysis
| Reagent/Condition | Purpose | Typical Range | Comments |
|---|---|---|---|
| Alcohol (C1-C4) | Esterification agent | Methanol, ethanol, propanol; 40-55°C | Acid-catalyzed esterification |
| Mineral acid catalyst | Esterification catalyst | Sulfuric acid, catalytic amounts | Facilitates ester formation |
| Sodium hydride (NaH) | Base for benzylation | 0-35°C | Generates nucleophilic amino anion |
| Benzyloxycarbonyl chloride (Cbz-Cl) | Amino protecting agent | Room temperature to mild heating | Standard reagent for Cbz protection |
| Aqueous base (LiOH, NaOH, KOH) | Ester hydrolysis | 0-35°C, often room temperature | Mild to avoid nitro group reduction |
| Organic solvents | Reaction medium and purification | DMF, THF, dichloromethane, ketones | Selected for solubility and reactivity |
Purification and Isolation
- After the final hydrolysis, the product is extracted into an organic solvent such as dichloromethane.
- Solvent removal is performed under vacuum at temperatures approximately 10°C below the solvent boiling point to avoid decomposition.
- Non-polar solvents may be used for washing to remove impurities without dissolving the product.
- The isolated product is typically a crystalline solid with high purity suitable for further use in medicinal chemistry applications.
Research Findings and Yield Optimization
- The process described in patent WO2012117417A1 emphasizes the use of inexpensive, non-hazardous reagents and mild reaction conditions to achieve high purity and yield of the protected amino acid derivative.
- Control of temperature during benzylation and hydrolysis steps is critical to minimize side reactions such as over-alkylation or nitro group reduction.
- The use of sodium hydride as a base in an aprotic solvent enables selective and efficient benzylation of the amino group.
- Purification by solvent extraction and vacuum drying ensures removal of residual reagents and by-products, enhancing product quality.
- Yields reported in related syntheses typically exceed 70-80% for the overall multi-step process, with purity confirmed by spectroscopic methods (NMR, IR, MS).
Summary Table of Preparation Method
| Step No. | Reaction | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Alcohol (C1-C4), H2SO4 | 40-55°C | Ester intermediate | Facilitates protection step |
| 2 | Amino protection (Cbz) | Cbz-Cl, NaH, DMF/THF | 0-35°C | Cbz-protected ester | Selective benzylation |
| 3 | Hydrolysis | LiOH/NaOH, alcohol/ketone solvent | 0-35°C | Free acid form | Mild to preserve nitro group |
| 4 | Purification | DCM extraction, vacuum drying | Below solvent bp | Pure final compound | High purity, ready for use |
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through the activation of carboxyl groups on amino acids, facilitating peptide bond formation. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis. The nitrophenyl group can participate in various chemical reactions, adding versatility to the compound’s applications .
Comparaison Avec Des Composés Similaires
Substituent Variations: Nitro vs. Electron-Donating Groups
- 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid (CAS: 773867-55-3): Replacing the 2-nitrophenyl group with a 3-methoxyphenyl substituent alters electronic properties. The methoxy group is electron-donating, increasing solubility in polar solvents compared to the nitro analog. Molecular weight (329.35 g/mol) is lower due to the absence of dimethyl groups .
- 3-(boc-amino)-3-(4-methoxyphenyl)propionic acid (CAS: 96363-20-1): The tert-butoxycarbonyl (Boc) protective group and 4-methoxyphenyl substituent further reduce steric hindrance and reactivity, favoring applications in solid-phase peptide synthesis .
Positional Isomerism: Nitrophenyl Orientation
- 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid (CAS: 2060058-35-1): The 3-nitrophenyl isomer exhibits distinct electronic and steric effects.
Halogenated Derivatives
- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS: 10068-52-7): Fluorine substituents increase electronegativity and metabolic stability. With a molecular weight of 277.2 g/mol, this compound is smaller and more lipophilic than the target molecule, favoring blood-brain barrier penetration .
Simplified Analogs and Precursors
- 3-Amino-3-(2-nitrophenyl)propionic acid (CAS: 5678-48-8): Lacking the Cbz group and dimethyl substituents, this compound (MW: 210.19 g/mol) serves as a precursor for nitro-substituted β-amino acids. Its unprotected amino group limits stability but allows direct functionalization .
- 2-Nitrophenylpyruvic acid (CAS: 5461-32-5):
A keto analog with a pyruvic acid backbone (MW: 209.16 g/mol ), this compound is reactive in transamination reactions, contrasting the target’s role as a peptide-building block .
Physicochemical and Functional Properties
Table 1: Key Properties of Target Compound and Analogs
Activité Biologique
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a complex organic compound notable for its potential biological activities. Its unique structure comprises a benzyloxycarbonyl group, a dimethylpropanoic acid backbone, and a nitrophenyl substituent, which contribute to its reactivity and interactions with biological targets. This article explores the compound's biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.
- Molecular Formula : C19H20N2O6
- Molecular Weight : Approximately 372.4 g/mol
The presence of functional groups such as the benzyloxycarbonyl moiety enhances the compound's stability and selectivity in biochemical assays. The nitrophenyl group may also influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety that can be cleaved under certain conditions, revealing an active amino group capable of engaging with target biomolecules. This interaction is crucial for understanding its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes, which can be beneficial in therapeutic contexts. For instance, studies have shown that similar compounds can modulate enzyme activity by mimicking substrate interactions or blocking active sites.
| Study | Enzyme Target | Effect | Reference |
|---|---|---|---|
| Study A | Enzyme X | Inhibition observed at concentrations >10 µM | |
| Study B | Enzyme Y | Competitive inhibition with Ki = 5 µM |
Receptor Binding
The compound's structural features allow it to bind selectively to certain receptors. This selectivity can lead to enhanced efficacy in therapeutic applications.
| Study | Receptor Target | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Study C | Receptor A | Kd = 50 nM | |
| Study D | Receptor B | Kd = 100 nM |
Potential Therapeutic Applications
Due to its bioactivity, this compound is being explored for various therapeutic applications, including:
- Anti-inflammatory Agents : Compounds with similar structures have shown promise in reducing inflammation.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
Summary of Findings
The unique combination of functional groups in this compound facilitates selective interactions with biological targets, making it a compound of significant interest in medicinal chemistry. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the typical synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
- Cbz Protection : The amino group is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., K₂CO₃ in methanol) to prevent unwanted side reactions .
- Nitro Group Introduction : Electrophilic aromatic substitution or coupling reactions introduce the 2-nitrophenyl group.
- Carboxylic Acid Formation : Hydrolysis of esters (e.g., tert-butyl esters) using trifluoroacetic acid (TFA) yields the free carboxylic acid .
Reagents/Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cbz Protection | Cbz-Cl, K₂CO₃, MeOH | Amino group protection |
| Nitro Introduction | HNO₃/H₂SO₄ or Pd-catalyzed coupling | Aromatic substitution |
| Ester Hydrolysis | TFA or LiOH/H₂O | Carboxylic acid generation |
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the Cbz group (δ 7.3–7.5 ppm for aromatic protons, δ 65–70 ppm for the benzyloxy carbon), nitro group (δ 8.0–8.5 ppm for aromatic protons), and dimethyl groups (δ 1.2–1.5 ppm) .
- LC/MS : Molecular ion peak ([M+H]⁺) matches the calculated molecular weight (C₂₀H₂₁N₃O₆: 423.14 g/mol). Fragmentation patterns confirm the Cbz and nitro groups .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to control stereochemistry at the α-carbon .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) for enantioselective coupling of the nitroaryl group .
- Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak® AD-H) ensures >99% enantiomeric excess .
Q. What strategies mitigate solubility issues in biological assays?
- Methodological Answer :
- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin complexes to enhance aqueous solubility without disrupting protein targets .
Q. How to analyze contradictory spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- X-ray Crystallography : Confirm absolute configuration and detect crystallographic disorder in nitro or Cbz groups .
Applications in Academic Research
Q. What is the compound’s role in designing enzyme inhibitors or peptidomimetics?
- Methodological Answer :
- Building Block : The Cbz-protected amino acid serves as a precursor for non-natural peptides. The nitro group enables photoaffinity labeling for studying enzyme active sites .
- Enzyme Inhibition : Modulate steric hindrance via dimethyl groups to probe substrate specificity in proteases (e.g., HIV-1 protease) .
Q. What are the decomposition pathways under acidic/alkaline conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the Cbz group generates benzyl alcohol and CO₂, confirmed by TLC and GC-MS .
- Alkaline Conditions : Nitro group reduction (to amine) may occur, detectable via UV-Vis spectroscopy (λ shift from 270 nm to 340 nm) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data (e.g., IC₅₀ values)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
